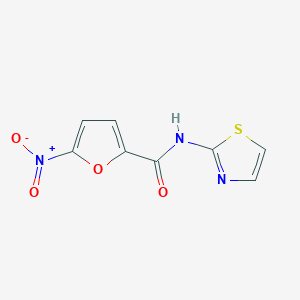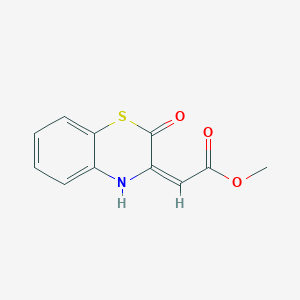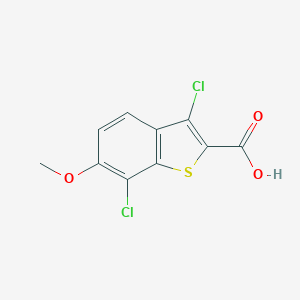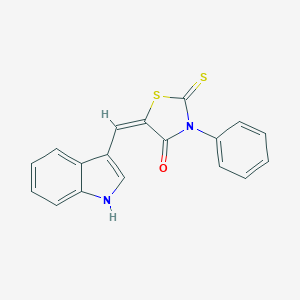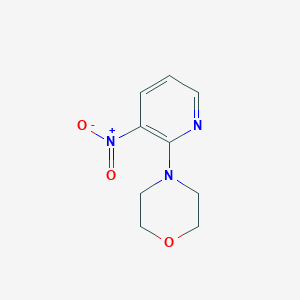
4-(3-Nitropyridin-2-yl)morpholine
Overview
Description
“4-(3-Nitropyridin-2-yl)morpholine” is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of 209.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of “4-(3-Nitropyridin-2-yl)morpholine” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The synthesis process has been performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The InChI code of “4-(3-Nitropyridin-2-yl)morpholine” is 1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 . This indicates the presence of a six-membered morpholine ring with a nitropyridinyl group attached .Chemical Reactions Analysis
The reaction mechanism of “4-(3-Nitropyridin-2-yl)morpholine” is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
“4-(3-Nitropyridin-2-yl)morpholine” is a solid substance at room temperature . It has a melting point of 91 - 94°C . The compound is very soluble, with a solubility of 3.47 mg/ml or 0.0166 mol/l .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Biologically Active Compounds : 4-(3-Nitropyridin-2-yl)morpholine is a key intermediate in synthesizing various biologically active compounds, particularly in cancer research. Its derivatives have shown potential in the development of small molecule inhibitors for anticancer studies (Wang et al., 2016).
Glucosidase Inhibition and Antioxidant Activity : Compounds derived from 4-(3-Nitropyridin-2-yl)morpholine have been evaluated for their in vitro antioxidant activities and as glucosidase inhibitors. This suggests their utility in managing conditions related to oxidative stress and glucose metabolism (Özil et al., 2018).
Study of Hydrogen-bonded Structures : Research has focused on studying the hydrogen-bonded sheet structures in compounds related to 4-(3-Nitropyridin-2-yl)morpholine. This has implications for understanding molecular interactions and designing new materials or drugs (Orozco et al., 2008).
Chemical Synthesis and Analysis
Development of Kinase Inhibitors : The compound has been involved in the synthesis of novel inhibitors targeting the PI3K-AKT-mTOR pathway, which is significant in cancer treatment (Hobbs et al., 2019).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of compounds including 4-(3-Nitropyridin-2-yl)morpholine derivatives, providing insights into molecular configurations that are crucial for drug design (Gzella et al., 2000).
Novel Applications and Drug Development
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition : Derivatives of 4-(3-Nitropyridin-2-yl)morpholine have shown inhibition of tumor necrosis factor alpha and nitric oxide, which are important in inflammatory diseases and cancer therapy (Lei et al., 2017).
Fluorescent Probes for Hypoxic Cells : The compound has been used in the development of fluorescent probes for detecting hypoxic status in tumor cells. This has implications for cancer diagnosis and treatment monitoring (Feng et al., 2016).
Antileishmanial Activity : Morpholine derivatives including 4-(3-Nitropyridin-2-yl)morpholine have been investigated for their antileishmanial activity, contributing to the development of treatments for parasitic diseases (Süleymanoğlu et al., 2018).
Antimicrobial Activity : Studies have shown the effectiveness of derivatives in antimicrobial activities, which is significant for developing new antibiotics or antifungal agents (Janakiramudu et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors and avoiding contact with skin and eyes .
properties
IUPAC Name |
4-(3-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINJWUSSJFQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383670 | |
| Record name | 4-(3-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitropyridin-2-yl)morpholine | |
CAS RN |
24255-27-4 | |
| Record name | 4-(3-nitropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)
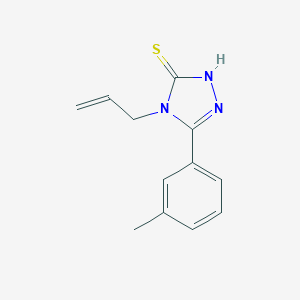

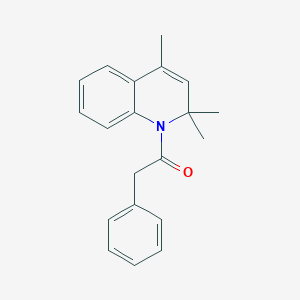
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
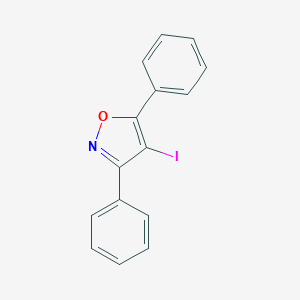
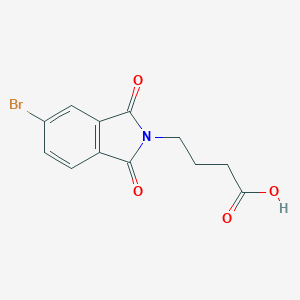
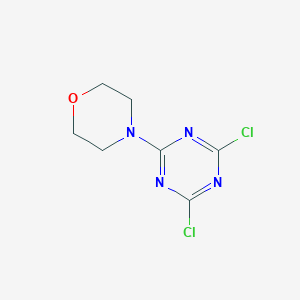
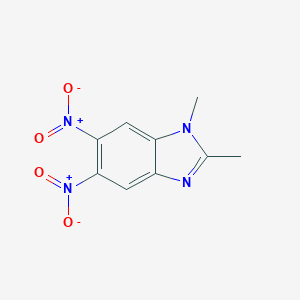
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
